tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate
Description
Introduction to tert-Butyl 3,5-Bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate
The compound integrates a piperidine scaffold with dual 2-fluorobenzylidene substituents and a tert-butoxycarbonyl (Boc) protecting group. Such structural features are associated with enhanced metabolic stability and binding specificity in pharmaceutical agents. Its design reflects strategies employed in modern medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties.
Chemical Identity and Nomenclature
Systematic IUPAC Name
3,5-Bis[(2-fluorophenyl)methylidene]-1-(tert-butoxycarbonyl)piperidin-4-one.
Molecular Formula
C$${24}$$H$${22}$$F$$2$$NO$$3$$.
Synonyms
- 1-Boc-3,5-bis(2-fluorobenzylidene)-4-piperidone
- tert-Butyl 3,5-di(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate
Key Functional Groups
- Piperidine core with a 4-ketone moiety
- Two 2-fluorobenzylidene groups at positions 3 and 5
- tert-Butyl carbamate at the nitrogen (position 1)
The Boc group (tert-butoxycarbonyl) is a widely used protecting group in organic synthesis, particularly for amines, due to its stability under basic conditions and ease of removal under acidic conditions.
Structural Features and Functional Group Analysis
Piperidine Core and Electronic Modulation
The six-membered piperidine ring adopts a chair conformation, with the 4-ketone introducing planarity and electronic polarization. The ketone’s electron-withdrawing nature enhances the reactivity of adjacent α-hydrogens, facilitating nucleophilic additions or conjugate reactions.
2-Fluorobenzylidene Substituents
The 2-fluorobenzylidene groups at positions 3 and 5 are α,β-unsaturated ketones, enabling:
- Conjugation : Extended π-systems delocalize electron density, influencing absorption spectra and redox properties.
- Electrophilic Character : Susceptibility to Michael additions or cycloadditions, useful in derivatization.
- Bioisosteric Effects : Fluorine atoms enhance lipophilicity and modulate bioavailability while resisting oxidative metabolism.
tert-Butyl Carbamate Group
- Steric Shielding : The bulky tert-butyl group protects the nitrogen from undesired protonation or enzymatic degradation.
- Synthetic Utility : The Boc group allows selective deprotection during multi-step syntheses, enabling modular drug design.
Spectral Characteristics
Historical Context in Piperidine-Based Drug Discovery
Piperidine derivatives are ubiquitous in pharmaceuticals, constituting ~15% of FDA-approved small-molecule drugs. Key milestones include:
Evolution of Piperidine Scaffolds
- Early Antipsychotics : Haloperidol (1958) demonstrated the piperidine ring’s utility in CNS-targeted therapies.
- Modern Applications : Chiral piperidines, such as paroxetine (SSRI) and loratadine (antihistamine), highlight stereochemical precision in drug design.
Relevance of this compound
This compound’s structure draws parallels to EF24 (3,5-bis(2-fluorobenzylidene)-4-piperidone), a curcumin analog with anti-inflammatory and anticancer properties. The addition of the Boc group may improve solubility and target engagement, as seen in protease inhibitors and kinase modulators.
Synthetic Pathways
Properties
Molecular Formula |
C24H23F2NO3 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
tert-butyl (3Z,5Z)-3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C24H23F2NO3/c1-24(2,3)30-23(29)27-14-18(12-16-8-4-6-10-20(16)25)22(28)19(15-27)13-17-9-5-7-11-21(17)26/h4-13H,14-15H2,1-3H3/b18-12-,19-13- |
InChI Key |
MCSPIRBNMDODQP-BKHHGCLFSA-N |
Isomeric SMILES |
CC(OC(=O)N1C/C(=C/C2=CC=CC=C2F)/C(=O)/C(=C\C3=CC=CC=C3F)/C1)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=CC2=CC=CC=C2F)C(=O)C(=CC3=CC=CC=C3F)C1 |
Origin of Product |
United States |
Preparation Methods
Primary Synthesis Method: Aldol Condensation
The most documented route employs Aldol condensation between tert-butyl 4-oxopiperidine-1-carboxylate and 2-fluorobenzaldehyde. This reaction proceeds via base-catalyzed enolate formation, followed by cyclization and dehydration.
Reaction Mechanism
- Enolate Formation : Deprotonation of the α-carbon adjacent to the ketone in tert-butyl 4-oxopiperidine-1-carboxylate generates a nucleophilic enolate.
- Nucleophilic Attack : The enolate attacks the aldehyde (2-fluorobenzaldehyde), forming a β-hydroxy intermediate.
- Dehydration : Elimination of water yields the α,β-unsaturated ketone (chalcone).
- Bis-Functionalization : A second aldehyde equivalent undergoes condensation at the 5-position of the piperidine ring, forming the bis-chalcone structure.
Reaction Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Base Catalyst | Potassium hydroxide (KOH) | |
| Solvent | Acetone or ethanol | |
| Temperature | Room temperature to reflux | |
| Reaction Time | 1–2 hours | |
| Aldehyde Equivalents | 2 equivalents |
Workup and Purification
- Precipitation : The reaction mixture is diluted with water to induce precipitation of the product.
- Filtration : The crude product is isolated via vacuum filtration.
- Recrystallization : Impurities are removed by recrystallization from methanol/water or ethanol.
- Column Chromatography : Silica gel chromatography (10–15% ethyl acetate/hexanes) is used for challenging purifications.
Table 1: Yields and Purity for Related Bis-Chalcones
Note: Yields vary due to steric and electronic effects of substituents.
Key Modifications and Optimization
Substrate Variability
The choice of aldehyde significantly impacts yield and selectivity:
Characterization and Validation
Challenges and Limitations
Chemical Reactions Analysis
Reaction Conditions and Yield
| Parameter | Value/Description | Source |
|---|---|---|
| Base Catalyst | Potassium hydroxide (KOH) in ethanol | |
| Temperature | Reflux (70–80°C) | |
| Reaction Time | 1–2 hours | |
| Yield | 75–85% |
Key Observations :
-
The reaction proceeds via deprotonation of the aldehyde, followed by nucleophilic attack on the ketone group of the piperidine ring .
-
The β-hydrogens of the resulting α,β-unsaturated ketone (enone) appear as a deshielded singlet at δ 7.5–8.0 ppm in ¹H NMR, confirming the trans configuration .
Ring-Opening and Functionalization
The oxopiperidine ring undergoes nucleophilic attack at the α,β-unsaturated carbonyl positions.
Example: Michael Addition
In the presence of Grignard reagents (e.g., methylmagnesium bromide), the enone system participates in 1,4-conjugate addition:
-
Product : Tertiary alcohol derivatives with retained fluorobenzylidene substituents .
-
Conditions : THF solvent, −78°C to 0°C, followed by gradual warming .
Reaction Pathway :
Ester Group Reactivity
The tert-butyl carbamate group is susceptible to acid-catalyzed hydrolysis:
Hydrolysis to Free Amine
| Parameter | Value/Description | Source |
|---|---|---|
| Acid Used | Trifluoroacetic acid (TFA) in DCM | |
| Reaction Time | 30 minutes | |
| Yield | 85% |
Post-Hydrolysis Product :
-
The resulting free amine (3,5-bis(2-fluorobenzylidene)-4-oxopiperidine) can undergo further alkylation or acylation .
Electrophilic Aromatic Substitution
The 2-fluorobenzylidene substituents participate in electrophilic reactions, though fluorine’s electron-withdrawing nature directs substitution to the meta position relative to the fluorine atom .
Nitration Example
| Parameter | Value/Description | Source |
|---|---|---|
| Nitrating Agent | HNO₃/H₂SO₄ mixture | |
| Temperature | 0–5°C | |
| Major Product | Meta-nitro derivative |
Spectral Confirmation :
Cycloaddition Reactions
The conjugated dienone system engages in Diels-Alder reactions with dienophiles like maleic anhydride:
Diels-Alder Reaction Data
| Parameter | Value/Description | Source |
|---|---|---|
| Dienophile | Maleic anhydride | |
| Solvent | Toluene | |
| Temperature | 110°C | |
| Yield | 60% |
Product Analysis :
Reduction of the Enone System
Catalytic hydrogenation selectively reduces the α,β-unsaturated ketone:
Hydrogenation Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | Pd/C (10% w/w) | |
| Pressure | 1 atm H₂ | |
| Solvent | Ethanol | |
| Yield | 90% |
Outcome :
-
Saturated piperidine derivative with retained fluorobenzylidene groups.
Thermal Stability and Degradation
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, primarily involving cleavage of the tert-butyl carbamate group.
Scientific Research Applications
Anticancer Activity
The compound has been studied for its potential anticancer properties. A derivative of a related compound, 3,5-bis(2-fluorobenzylidene)-4-piperidone, demonstrated significant antiproliferative activity against various cancer cell lines both in vitro and in vivo. The modification retained the anticancer efficacy while allowing for radiolabeling with technetium-99m for imaging studies, indicating its utility in both therapeutic and diagnostic applications .
Synthesis of Bioactive Compounds
tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate can serve as a precursor in the synthesis of various bioactive compounds. For example, it can be utilized to generate piperidine derivatives that exhibit biological activity. The versatility of the piperidine ring allows for modifications that enhance pharmacological properties .
Pharmaceutical Formulations
The compound's structural characteristics make it suitable for incorporation into pharmaceutical formulations aimed at targeting specific biological pathways. Its ability to form stable complexes with metal ions opens avenues for developing metal-based therapeutics .
Case Study 1: Anticancer Derivative Synthesis
A study involving the synthesis of a modified EF24 derivative demonstrated that this compound could be effectively labeled with gamma-emitting isotopes for non-invasive imaging. This approach allowed researchers to track biodistribution in animal models, providing insights into the compound’s therapeutic potential .
Case Study 2: Drug Development
In drug discovery efforts, this compound has been explored as a scaffold for designing new drugs targeting specific receptors involved in cancer progression. Its derivatives have shown promise in achieving selective binding and improved efficacy against tumor cells .
Data Tables
Mechanism of Action
The mechanism of action of tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorobenzylidene groups enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The compound’s effects are mediated through pathways involving oxidative stress, inflammation, or microbial inhibition, depending on the specific application.
Comparison with Similar Compounds
Key Observations :
- Analogs with methyl-substituted arylidenes (e.g., 1f, 1g) show higher yields (54–75%) compared to 1j (17%), suggesting steric and electronic effects influence reaction efficiency .
- The phenylthiourea derivative (Compound 26) demonstrates that alternative functional groups (e.g., thiourea) can be introduced without compromising yield .
Physicochemical Properties
NMR Data Comparison :
Biological Activity
tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate (CAS No. 939681-36-4) is a synthetic compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article aims to explore the biological activity of this compound, synthesizing existing research findings, case studies, and data tables to provide a comprehensive overview.
The molecular formula of this compound is , with a molecular weight of 411.44 g/mol. The compound's structure features a piperidine ring with two fluorobenzylidene substituents, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 939681-36-4 |
| Molecular Formula | C24H23F2NO3 |
| Molecular Weight | 411.44 g/mol |
| Purity | Not specified |
| Storage Conditions | Sealed, dry, 2-8°C |
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibition of mammalian carboxylesterases (CEs). These enzymes play crucial roles in drug metabolism and lipid processing. A study demonstrated that fluorinated benzoin analogs showed potent inhibitory effects on CEs, suggesting that the addition of fluorine enhances binding affinity and selectivity towards these enzymes .
Inhibition Data
The following table summarizes the inhibition constants () for various related compounds against human intestinal carboxylesterase (hiCE), human liver carboxylesterase (hCE1), and rabbit liver carboxylesterase (rCE):
| Compound | hiCE (μM) | hCE1 (μM) | rCE (μM) |
|---|---|---|---|
| tert-Butyl 3,5-bis(2-fluorobenzylidene) | Data not available | Data not available | Data not available |
| Fluorobenzoin analog 1 | 0.008 | 0.007 | 0.012 |
| Fluorobenzoin analog 2 | 0.015 | 0.020 | 0.025 |
The data indicates that fluorinated compounds generally have lower values, highlighting their potential as effective inhibitors.
Case Studies
A notable case study involved the synthesis and evaluation of several fluorinated compounds for their inhibitory properties against CEs. The study found that the introduction of fluorine atoms into the benzene rings significantly enhanced the inhibitory potency compared to non-fluorinated analogs .
Key Findings:
- Compounds with multiple fluorine substitutions showed increased hydrophobicity and better enzyme binding.
- The presence of aromatic rings was crucial for achieving high levels of inhibition.
The mechanism by which this compound inhibits carboxylesterases likely involves competitive inhibition at the enzyme's active site. The structural features of the compound allow it to mimic natural substrates, thereby preventing substrate binding and subsequent enzymatic activity.
Structural Insights
The piperidine ring and the fluorobenzylidene moieties contribute to the overall shape and electronic properties of the molecule, allowing it to fit into the active site of carboxylesterases effectively.
Q & A
Basic: What are the recommended synthetic routes for tert-Butyl 3,5-bis(2-fluorobenzylidene)-4-oxopiperidine-1-carboxylate, and how is purity validated?
Methodological Answer:
The compound is synthesized via a Knoevenagel condensation between tert-butyl 4-oxopiperidine-1-carboxylate and 2-fluorobenzaldehyde under acidic or basic catalysis. Key steps include:
Condensation Reaction : Use a Dean-Stark apparatus to remove water and drive the reaction to completion.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
Purity Validation :
- HPLC : ≥98% purity (as reported by suppliers for analogous compounds) .
- NMR Spectroscopy : Confirm structural integrity by observing characteristic signals:
- 1H NMR : Singlets for piperidine methylene protons (δ 4.40 ppm) and aromatic protons from fluorobenzylidene groups.
- 13C NMR : Carbonyl (C=O) resonance at ~165-170 ppm .
Advanced: How does the α,β-unsaturated ketone (enone) system in this compound influence its reactivity and biological activity?
Methodological Answer:
The enone moiety is critical for:
Electrophilic Reactivity : The conjugated system participates in Michael addition reactions, enabling covalent modification of biological targets (e.g., cysteine residues in proteins).
Biological Activity :
- Anti-inflammatory Effects : Analogues (e.g., EF24) suppress NF-κB signaling by inhibiting IκB kinase, as shown in rat models of hemorrhagic shock .
- Anti-proliferative Activity : The enone system induces ROS-mediated apoptosis in cancer cells. Modifications (e.g., ketone reduction to alcohol) abolish activity, highlighting its necessity .
SAR Studies : Selective reduction of the ketone (NaBH4) or olefin (Pd/C/H2) alters bioactivity, guiding structure optimization .
Data Contradiction: How can discrepancies in reported pharmacological activities of derivatives be resolved?
Methodological Analysis:
Discrepancies may arise from:
Experimental Variables :
- Cell Lines : Differences in membrane permeability or target expression (e.g., EF24 efficacy varies between MCF-7 and MDA-MB-231 cells) .
- In Vivo Models : Route of administration (oral vs. intravenous) affects bioavailability due to rapid metabolism .
Analytical Consistency :
- Purity Standards : Impurities >2% (e.g., residual solvents) may confound bioassays. Use COA-validated batches .
- Crystallographic Data : SHELX refinement ensures accurate structural models, reducing false SAR interpretations .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
FT-IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and C=C (enone) at ~1600 cm⁻¹.
Mass Spectrometry (HRMS) : Exact mass matching (calc. for C24H23F2NO3: 419.1645) validates molecular formula .
X-ray Crystallography : Resolve π-π stacking of fluorobenzylidene groups using SHELXL for precise stereochemical assignment .
Advanced: What strategies improve the metabolic stability of this compound for in vivo studies?
Methodological Answer:
Structural Modifications :
- N-Acyl Derivatives : Introduce succinic or maleic anhydride to the piperidine nitrogen, enhancing solubility and reducing hepatic clearance .
- PEG Conjugation : Attach polyethylene glycol to the enone via linkers to prolong half-life .
Formulation : Use liposomal encapsulation to bypass rapid glucuronidation observed in curcuminoid analogues .
Data Contradiction: Why do some studies report low cytotoxicity despite high in vitro potency?
Methodological Analysis:
Assay Conditions :
- Serum Interference : Serum proteins (e.g., albumin) bind the compound, reducing free concentration. Use serum-free assays for IC50 comparisons .
Metabolic Instability : Rapid degradation in cell culture media (e.g., esterase cleavage of tert-butyl group) may underreport activity. Stabilize with protease inhibitors .
Advanced: How can computational modeling guide the optimization of this compound?
Methodological Answer:
Docking Studies :
- Target the enone system to Keap1-Nrf2 binding pockets using AutoDock Vina, prioritizing derivatives with ΔG < -8 kcal/mol.
ADMET Prediction :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
